D-Saccharic acid 1,4-lactone monohydrate

Catalog No.
S1484540
CAS No.
M.F
C6H10O8
M. Wt
210.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Saccharic acid 1,4-lactone monohydrate

Product Name

D-Saccharic acid 1,4-lactone monohydrate

IUPAC Name

(2S)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid;hydrate

Molecular Formula

C6H10O8

Molecular Weight

210.14 g/mol

InChI

InChI=1S/C6H8O7.H2O/c7-1-2(8)6(12)13-4(1)3(9)5(10)11;/h1-4,7-9H,(H,10,11);1H2/t1-,2-,3+,4+;/m1./s1

InChI Key

NPFKVZHSFSFLPU-QGBSHYGGSA-N

SMILES

C1(C(C(=O)OC1C(C(=O)O)O)O)O.O

Synonyms

1,4-Lactone-D-glucaric Acid Monohydrate;

Canonical SMILES

C1(C(C(=O)OC1C(C(=O)O)O)O)O.O

Isomeric SMILES

[C@H]1([C@H](C(=O)O[C@@H]1[C@@H](C(=O)O)O)O)O.O

Description

D-Saccharic acid 1,4-lactone monohydrate (DSAL) has an ability to inhibit the activity of β-glucuronidase enzyme. It also potentially inhibits Klotho deglycosylation of excitatory amino acid transporters (EAATs) and peptide transporters (PEPTs).
D-Saccharic acid 1,4-lactone is an inhibitor of β-glucuronidase (IC50 = 45 µM for the human enzyme). It is commonly used as a standard in the development of novel inhibitors of β-glucuronidase. D-Saccharic Acid 1,4-lactone is also used to prevent the cleavage of glucuronides in plasma, serum, or urine by β-glucuronidase in samples.

Chiral Synthesis and Catalysis:

Due to its well-defined stereochemistry, (S)-2-((2S,3R,4R)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetic acid hydrate can be utilized as a chiral auxiliary in organic synthesis. Chiral auxiliaries are temporary directing groups introduced into a molecule to control the formation of a specific stereoisomer during a reaction. This property makes it valuable for the synthesis of enantiopure compounds, which are crucial in various fields, including pharmaceuticals and agrochemicals.

Furthermore, the molecule's chiral hydroxyl groups and carboxylic acid functionalities potentially allow its exploration as a chiral catalyst in various asymmetric reactions. Chiral catalysts can selectively accelerate the formation of one enantiomer over another, leading to more efficient and sustainable syntheses of chiral compounds.

D-Saccharic acid 1,4-lactone monohydrate is a derivative of D-saccharic acid, characterized by its lactone structure. This compound is primarily known for its role as an inhibitor of the enzyme β-glucuronidase, which is involved in the hydrolysis of glucuronides, thereby influencing various biological processes. The monohydrate form indicates that it contains one molecule of water per molecule of the lactone, affecting its solubility and stability in different environments .

, notably those involving hydrolysis and enzymatic interactions. Its ability to inhibit β-glucuronidase leads to the prevention of glucuronide cleavage, which is crucial in pharmacokinetics and drug metabolism. The compound can also undergo hydrolysis under acidic or basic conditions to regenerate D-saccharic acid .

The primary biological activity of D-saccharic acid 1,4-lactone monohydrate is its inhibition of β-glucuronidase. This property makes it significant in various biomedical applications, particularly in pharmacology where it aids in maintaining glucuronide levels in biological samples such as plasma and urine. Additionally, it has been explored for its potential anticancer properties due to its ability to modulate metabolic pathways related to drug metabolism and detoxification processes .

D-Saccharic acid 1,4-lactone monohydrate can be synthesized through several methods:

  • Lactonization: This involves the conversion of D-saccharic acid into its lactone form through dehydration reactions.
  • Chemical Reduction: The compound can be synthesized from D-sorbitol or similar sugars by oxidation followed by lactonization.
  • Enzymatic Methods: Utilizing specific enzymes to catalyze the formation of the lactone from saccharic acid can yield higher specificity and purity .

D-Saccharic acid 1,4-lactone monohydrate has a variety of applications:

  • Pharmaceuticals: Used as a β-glucuronidase inhibitor in drug formulation to enhance bioavailability and efficacy.
  • Biochemical Research: Serves as a tool in studies related to drug metabolism and enzyme activity.
  • Anticancer Research: Investigated for its potential role in cancer therapies due to its metabolic modulation properties .

Studies have shown that D-saccharic acid 1,4-lactone monohydrate interacts with various biological molecules, particularly enzymes involved in drug metabolism. Its inhibition of β-glucuronidase affects the pharmacokinetics of drugs that are glucuronidated, leading to altered drug clearance rates and efficacy. Understanding these interactions is crucial for optimizing therapeutic regimens involving glucuronide-conjugated drugs .

D-Saccharic acid 1,4-lactone monohydrate shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeKey FeaturesUnique Aspects
D-Saccharic AcidCarboxylic AcidBasic structure without lactone formationDirectly involved in metabolic pathways
β-GlucuronidaseEnzymeCatalyzes hydrolysis of glucuronidesTargeted by D-saccharic acid 1,4-lactone monohydrate
D-Galacturonic AcidCarboxylic AcidStructural component of pectinDifferent functional groups affecting solubility
Lactic AcidHydroxy AcidInvolved in fermentation processesDifferent metabolic pathways

D-Saccharic acid 1,4-lactone monohydrate's unique ability to inhibit β-glucuronidase distinguishes it from other structural analogs, making it particularly valuable in pharmacological contexts where glucuronide metabolism is critical .

Biological Pathways Leading to D-Saccharic Acid 1,4-Lactone Monohydrate Formation

The biosynthesis of DSL is intricately linked to the metabolism of D-glucaric acid, a sugar acid derived from glucose. In plants, D-glucaric acid is produced via the uronic acid pathway, where glucose-6-phosphate is sequentially oxidized to glucuronate and subsequently to D-glucaric acid [1]. DSL forms through intramolecular esterification, where the carboxyl group of D-glucaric acid reacts with a hydroxyl group to generate a six-membered lactone ring (1,4-lactone) [2]. This reaction is likely catalyzed by lactonases or isomerases, though the exact enzymatic machinery remains under investigation.

In microbial systems, lactone formation often involves specialized enzymes. For instance, studies on Agrobacterium tumefaciens have identified galactarolactone isomerases that catalyze the interconversion of δ- and γ-lactones during galacturonate metabolism [4]. While DSL itself is not directly addressed in these studies, the enzymatic mechanisms observed—such as the role of amidohydrolase superfamily (AHS) enzymes in lactone isomerization—suggest analogous pathways may exist for DSL biosynthesis in other organisms [4].

Occurrence in Biological Systems and Environmental Matrices

DSL is naturally present in dietary plants, including fruits and vegetables, where it contributes to detoxification processes and antioxidant defense [1]. Its detection in plant tissues aligns with its role in mitigating oxidative stress, as demonstrated in studies where DSL supplementation reduced reactive oxygen species (ROS) in diabetic rat models [1].

In environmental matrices, DSL’s occurrence is less well-documented but inferred from microbial activity. For example, its structural similarity to galactaro-lactones—substrates in bacterial carbon utilization pathways—suggests DSL may arise as a metabolic byproduct in soil and aquatic systems [4]. Additionally, DSL’s use in laboratory settings to inhibit β-glucuronidase activity in Streptococcus species highlights its potential interactions with environmental microorganisms [3].

Role in Plant and Microbial Metabolism

Antioxidant and Detoxification Functions in Plants

In plants, DSL acts as a potent antioxidant, neutralizing ROS generated during stress conditions such as hyperglycemia or pathogen attack [1]. By scavenging free radicals and restoring intracellular antioxidant machinery (e.g., glutathione levels), DSL helps maintain redox homeostasis [1]. This protective role is critical in minimizing oxidative damage to cellular components, including lipids, proteins, and DNA.

Modulation of Microbial Enzyme Activity

DSL exerts regulatory effects on microbial metabolism through enzyme inhibition. For instance, it blocks β-glucuronidase, an enzyme produced by Streptococcus and other gut microbiota, which is involved in hydrolyzing glucuronide conjugates [3]. This inhibition may influence microbial substrate utilization, altering metabolic fluxes in environments such as the gastrointestinal tract or soil.

Carbon Utilization in Microbial Pathways

While DSL-specific pathways are not fully characterized, microbial metabolism of structurally related lactones provides insight. In Agrobacterium tumefaciens, galactaro-lactones are processed via isomerization and ring-opening reactions to yield intermediates like 2-keto-3-deoxy-L-threo-hexarate, which enter central carbon metabolism [4]. Analogous pathways may exist for DSL, where lactone isomerases and dehydratases convert it into substrates for energy production or biosynthesis.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

210.03756727 g/mol

Monoisotopic Mass

210.03756727 g/mol

Heavy Atom Count

14

Appearance

Assay:≥95%A crystalline solid

Dates

Modify: 2023-08-15

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